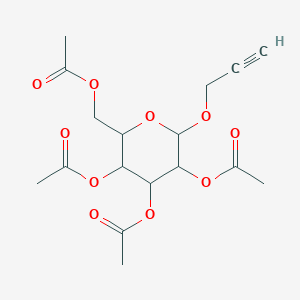
2-PROPYNYL-TETRA-O-ACETYL-beta-D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound with the molecular formula C17H22O10 and a molecular weight of 386.35 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a propynyl group is attached to the sugar moiety. This compound is primarily used in research and has various applications in organic synthesis and carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate . The reaction conditions usually include a solvent such as chloroform and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The propynyl group can participate in 1,3-dipolar cycloaddition reactions to form triazole or isoxazole derivatives.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used in the initial synthesis.
Chloroform: Common solvent for reactions involving this compound.
Propargyl Alcohol: Reactant for introducing the propynyl group.
Major Products
Triazole Derivatives: Formed through cycloaddition reactions.
Isoxazole Derivatives: Another product of cycloaddition reactions.
Scientific Research Applications
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Carbohydrate Chemistry: Studying the reactivity and properties of acetylated sugars.
Proteomics Research: Used in the study of protein-carbohydrate interactions.
Mechanism of Action
The mechanism of action of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is primarily related to its ability to undergo cycloaddition reactions. The propynyl group acts as a dipolarophile, reacting with dipoles to form triazole or isoxazole rings . These reactions are facilitated by the acetyl groups, which stabilize the intermediate structures.
Comparison with Similar Compounds
Similar Compounds
Allyl-tetra-O-acetyl-beta-D-glucopyranoside: Similar structure but with an allyl group instead of a propynyl group.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another acetylated sugar derivative.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the propynyl group.
Uniqueness
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the propynyl group, which allows it to participate in specific cycloaddition reactions that are not possible with other similar compounds. This makes it a valuable compound in synthetic organic chemistry and carbohydrate research.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFUJKLPCRVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
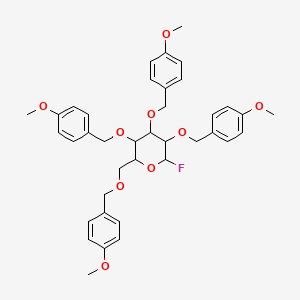
![(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid](/img/structure/B12318181.png)

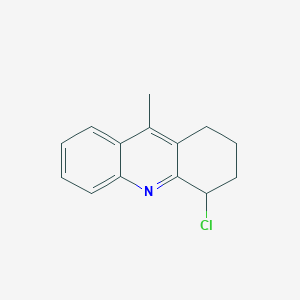
![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)
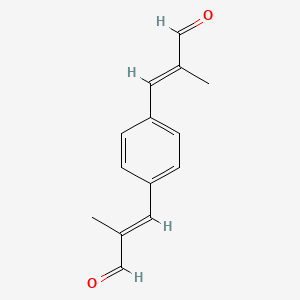
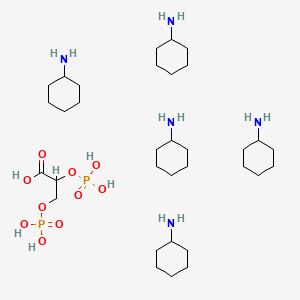
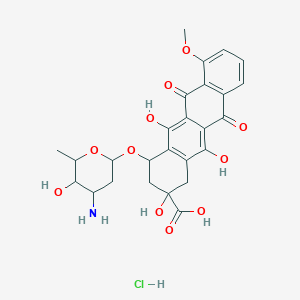



![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)
